methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a substituted 1,6-naphthyridine derivative characterized by:
- Position 3: A methyl ester group (COOCH₃).
- Position 6: A 1-(4-methoxyphenyl)ethyl substituent, introducing both aromatic (4-methoxyphenyl) and aliphatic (ethyl) components.
- Position 2: A methyl group.
However, its pharmacological profile remains unexplored in the provided evidence.
Properties
IUPAC Name |
methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-16(20(24)26-4)11-17-18(21-12)9-10-22(19(17)23)13(2)14-5-7-15(25-3)8-6-14/h5-11,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNXUVSEKNYJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C3=CC=C(C=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar 1,6-Naphthyridine Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Insights
This contrasts with simpler substituents like H () or hydroxyethyl ().
Electronic Effects: The dimethylamino vinyl group in the discontinued analog () introduces conjugation and basicity, which could modulate reactivity or interaction with enzymes. Methyl ester at position 3 is a metabolically labile group, often used to enhance bioavailability in prodrugs.
Synthetic Routes :
- The Hantzsch pyridine synthesis () is adaptable for naphthyridines but may require modifications to incorporate complex substituents like 4-methoxyphenyl.
- Phase-transfer catalysis () or reductive amination () could be relevant for introducing the 1-(4-methoxyphenyl)ethyl group.
Research Findings
- The 4-methoxyphenyl group may confer selectivity for aminergic receptors, as seen in formoterol analogs .
- Solubility: The ester and ketone groups provide hydrogen-bonding sites, but high lipophilicity may limit aqueous solubility.
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